REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[NH:4][C:3]1=[O:9].[CH3:10][C:11]1[O:12][C:13](=O)[C:14]2[C:20]([N+:21]([O-:23])=[O:22])=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1>>[CH3:10][C:11]1[N:1]([CH:2]2[CH2:7][CH2:6][C:5](=[O:8])[NH:4][C:3]2=[O:9])[C:13](=[O:12])[C:14]2[C:15](=[CH:17][CH:18]=[CH:19][C:20]=2[N+:21]([O-:23])=[O:22])[N:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1C(NC(CC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1OC(C2=C(N1)C=CC=C2[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1C(NC(CC1)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC(=C2C(N1C1C(NC(CC1)=O)=O)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |